4-(2-Methoxyethoxy)cyclohexanone
Description
4-(2-Methoxyethoxy)cyclohexanone is a cyclohexanone derivative featuring a 2-methoxyethoxy substituent at the 4-position of the cyclohexane ring. This compound combines the reactivity of a ketone group with the steric and electronic effects of the ether side chain. The 2-methoxyethoxy group enhances solubility in polar solvents and may influence regioselectivity in reactions such as Baeyer-Villiger oxidations or nucleophilic additions .
Properties
CAS No. |
107025-45-6 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)cyclohexan-1-one |
InChI |
InChI=1S/C9H16O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h9H,2-7H2,1H3 |
InChI Key |
PGZFKQFDWMMARL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1CCC(=O)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 4-(2-Methoxyethoxy)cyclohexanone with structurally related cyclohexanone derivatives:
*Calculated based on analogous structures.
Physical and Chemical Properties
- Solubility: The 2-methoxyethoxy group in this compound likely increases polarity compared to non-ether analogs like 4-Methoxycyclohexanone, improving solubility in alcohols and aqueous mixtures .
- Thermal Stability: Trifluoromethoxy-substituted cyclohexanones exhibit higher thermal stability (e.g., in liquid crystals) than benzene-ring analogs . The ether group in this compound may similarly enhance stability.
- Reactivity: Cyclohexanone derivatives undergo Baeyer-Villiger oxidation to form lactones or esters. The 2-methoxyethoxy group may sterically hinder this reaction compared to less bulky substituents .
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